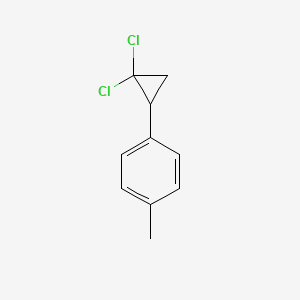
1-(2,2-dichlorocyclopropyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of cyclopropane, where two chlorine atoms and a 4-methylphenyl group are attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dichlorocyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1,1-dihydroxy-2-(4-methylphenyl)cyclopropane.
Oxidation: Formation of 1,1-dichloro-2-(4-methylphenyl)cyclopropanol or 1,1-dichloro-2-(4-methylphenyl)cyclopropanoic acid.
Reduction: Formation of 1-chloro-2-(4-methylphenyl)cyclopropane.
Scientific Research Applications
1-(2,2-dichlorocyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The cyclopropane ring strain also contributes to its reactivity, allowing it to participate in ring-opening reactions and other transformations.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,2-Dichlorocyclopropane
- Cyclopropane, 1,1-dichloro-2,2,3-trimethyl
Uniqueness
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
17343-70-3 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-(2,2-dichlorocyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI Key |
WTFWLLSGGABAPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















